![molecular formula C8H8O4 B113102 4-Hydroxyphenylglyoxal hydrate CAS No. 854670-84-1](/img/structure/B113102.png)
4-Hydroxyphenylglyoxal hydrate
Overview
Description
4-Hydroxyphenylglyoxal hydrate is a chemical compound with the molecular formula C8H8O4 and a molecular weight of 168.15 . It is a pale-yellow to yellow-brown solid . It is used as a building block in the synthesis of various pharmaceuticals.
Synthesis Analysis
The compound 4-hydroxyphenylglyoxal hydrate can be synthesized from 4-hydroxyphenylglyoxal hydrate, which reacts with N-methoxylamine hydrochloride in a one-step oximation reaction .Physical And Chemical Properties Analysis
4-Hydroxyphenylglyoxal hydrate is a pale-yellow to yellow-brown solid . It has a molecular weight of 168.15 . The compound has a melting point of 108-110°C, a predicted boiling point of 377.1±27.0 °C, and a predicted density of 1.464±0.06 g/cm3 . It is slightly soluble in DMSO and methanol .Scientific Research Applications
Lipid Peroxidation Product Analysis : 4-Hydroxyphenylglyoxal hydrate is related to lipid peroxidation products like 4-Hydroxy-2-nonenal (HNE). Studies in lipid peroxidation focus on the reactivity and cytotoxicity of such compounds, their formation mechanisms, and the detection of HNE-adducts in inflammatory situations like atherosclerotic lesions (Spickett, 2013).
Bioremediation : Research involving Fusarium incarnatum UC-14 demonstrates its potential use in the bioremediation of Bisphenol A, highlighting the degradation process of phenolic environmental pollutants. This shows potential applications in environmental cleanup and sustainable practices (Chhaya & Gupte, 2013).
Agricultural and Pharmaceutical Applications : The role of 4-hydroxyphenylpyruvate dioxygenase and its inhibitors is explored in agriculture as herbicides and in medicine for treating human inherited diseases (Santucci et al., 2017).
Molecular Dynamics in Pharmaceutical Research : Studies on molecular dynamics simulations and free energy calculations of 4-hydroxyphenylpyruvate dioxygenase highlight its relevance in pharmaceutical research (Beer et al., 2011).
Catabolism and Drug Metabolism : Research into the catabolism of 4-hydroxyacids and related compounds like 4-hydroxynonenal provides insights into drug metabolism and potential implications for diseases such as 4-hydroxybutyric aciduria (Zhang et al., 2009).
Electrochemical Studies and Sensor Development : Studies on the electrochemical behavior of compounds related to 4-Hydroxyphenylglyoxal hydrate, like 4-hydroxy-2-(triphenylphosphonio)phenolate, contribute to the development of sensors and analytical methods in chemistry (Zare et al., 2010).
Carbonyl Scavenging and Disease Prevention : Investigations into the scavenging capacity of reactive carbonyl species, including 4-hydroxynonenal, inform strategies for inhibiting carbonyl stress-associated pathologies, which have implications in various diseases (Vidal et al., 2014).
Safety And Hazards
4-Hydroxyphenylglyoxal hydrate is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary measures include P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
2-(4-hydroxyphenyl)-2-oxoacetaldehyde;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O3.H2O/c9-5-8(11)6-1-3-7(10)4-2-6;/h1-5,10H;1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKKDQJGLFIXJKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80632843 | |
Record name | (4-Hydroxyphenyl)(oxo)acetaldehyde--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80632843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxyphenylglyoxal hydrate | |
CAS RN |
197447-05-5 | |
Record name | (4-Hydroxyphenyl)(oxo)acetaldehyde--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80632843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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